Zinc caprylate

Description

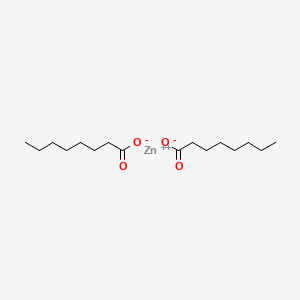

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C8H15O2)2, C16H30O4Zn | |

| Record name | zinc caprylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2042517 | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |

| Record name | Zinc caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-09-5, 90480-58-3 | |

| Record name | Zinc caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of zinc caprylate?

An In-depth Technical Guide to the Chemical Properties of Zinc Caprylate

Introduction and Nomenclature

This compound, systematically known as zinc octanoate, is a metal carboxylate salt. It consists of a central zinc ion (Zn²⁺) coordinated to two octanoate (caprylate) anions. This compound has garnered significant attention in various fields, including pharmaceuticals, material science, and industrial chemistry, owing to its unique chemical characteristics and biological activities.[1][2][3] In drug development, it is explored for its antifungal and anti-inflammatory properties.[4]

Systematically, it is the zinc salt of octanoic acid, an eight-carbon saturated fatty acid.[1] The coordination between the zinc ion and the carboxylate groups of the octanoate ligands forms a stable complex that dictates its physical and chemical behavior.[1]

Table 1: Chemical Identity and Nomenclature

| Identifier | Value |

|---|---|

| Systematic Name | Zinc bis(octanoate)[5] |

| Common Synonyms | This compound, Zinc Octoate, Zinc Dioctanoate, Zinc Octylate[1][5][6] |

| CAS Number | 557-09-5[1][2][7] |

| Molecular Formula | C₁₆H₃₀O₄Zn[1][2][5][7][8] |

| Molecular Weight | 351.8 g/mol [1][2][5] |

| InChI Key | CHJMFFKHPHCQIJ-UHFFFAOYSA-L[9] |

Chemical and Physical Properties

This compound typically presents as a white to off-white, lustrous crystalline powder or solid.[1][2][10] It is known to decompose in the presence of moist air, releasing the characteristic odor of caprylic acid.[2][5][7]

Table 2: Quantitative Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white powder/lustrous scales | [1][2] |

| Melting Point | 136 °C | [1][7][9] |

| Boiling Point | 239 °C | [1][11] |

| Density | 1.13 - 1.19 g/cm³ | [1][6][12][13] |

| Flash Point | 107.4 °C | [6][9] |

| Topological Polar Surface Area | 80.3 Ų | [2][5] |

| Hydrogen Bond Acceptor Count | 4 | [2][5] |

| Rotatable Bond Count | 10 |[2] |

Solubility Profile

The solubility of this compound is a key property influencing its application. It has limited solubility in aqueous media but demonstrates good solubility in various organic solvents. This characteristic is particularly relevant for its use in non-aqueous formulations and as a catalyst in organic synthesis.[4][9]

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

|---|---|---|---|

| Water | Insoluble / Slightly soluble in boiling water | [2][7][10] | |

| Ethanol | Fairly soluble in boiling alcohol; moderate solubility | Ethanol is a preferred solvent for industrial synthesis. | [2][3][4][7][10] |

| Methanol | Moderate, increases with temperature | May require acid catalysis for complete dissolution. | [9] |

| Dichloromethane | Readily soluble | [9] | |

| Chloroform | Readily soluble | [9] | |

| Dimethylformamide | Readily soluble | [9] | |

| Toluene | Soluble | Used as a solvent in synthesis. | [3] |

| Acetone | Limited, but solubility is enhanced by water | The presence of small amounts of water can trigger crystallization. |[9] |

Stability and Decomposition

This compound is stable under anhydrous conditions.[2][10] However, it is susceptible to hydrolysis in the presence of moisture, breaking down to release caprylic acid.[2][5][7]

Thermally, it is stable up to approximately 130°C.[9] Beyond this temperature, it begins to decompose, with significant mass loss observed between 200-300°C.[9] The primary decomposition products are zinc oxide, caprylic acid, and other organic fragments.[9] This thermal behavior is a critical consideration for its use as a catalyst in high-temperature polymerization reactions.

Synthesis and Chemical Reactions

Synthesis

The most common method for synthesizing this compound is through the direct reaction of a zinc precursor with caprylic acid (octanoic acid).

-

From Zinc Oxide : This is a straightforward acid-base neutralization reaction where zinc oxide is heated with caprylic acid. Water is produced as a byproduct and is typically removed to drive the reaction to completion.[1][3][9]

-

From Basic Zinc Carbonate : This method offers a solvent-free "melt reaction" approach, which is considered more environmentally friendly.[1]

-

From Zinc Salts : Synthesis can also be achieved by reacting other zinc salts with caprylic acid or by reacting a soluble zinc salt like zinc sulfate with an alkali metal caprylate such as ammonium caprylate.[1][7]

Chemical Reactions

This compound can participate in several types of chemical reactions:

-

Oxidation : Can be oxidized to form zinc oxide and caprylic acid.[1][3][9]

-

Reduction : It can be reduced to yield elemental zinc and caprylic acid.[1][3][9]

-

Substitution : The caprylate ligands can be replaced by other ligands, which allows for the formation of new zinc complexes or salts.[1][3][9]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes the synthesis via the reaction of zinc oxide with caprylic acid in an organic solvent.

Materials and Equipment:

-

Zinc Oxide (ZnO)

-

Caprylic Acid (C₈H₁₆O₂)

-

Toluene (or another suitable solvent like xylene)[3]

-

Three-neck round-bottom flask

-

Dean-Stark trap and condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Methodology:

-

Reactant Charging : In a three-neck round-bottom flask, charge equimolar amounts of zinc oxide and caprylic acid (a 1:2 molar ratio is stoichiometric).[1] Add toluene to the flask to act as the solvent and facilitate azeotropic removal of water.[3]

-

Reaction Setup : Equip the flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a condenser. An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1][9]

-

Heating and Reflux : Heat the mixture to the boiling point of the solvent (for toluene, approx. 110-130°C).[3] Allow the reaction to proceed under reflux for 5-7 hours.[3] Water formed during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring : The reaction is complete when water is no longer being collected in the trap.

-

Isolation : Allow the mixture to cool to room temperature. The product, this compound, will precipitate.

-

Purification : Filter the solid product using a Büchner funnel. Wash the collected solid with a non-aqueous solvent (e.g., fresh cold toluene or heptane) to remove any unreacted caprylic acid.[3]

-

Drying : Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any residual solvent.

Protocol for Characterization by FTIR Spectroscopy

Objective : To confirm the formation of this compound by identifying the characteristic carboxylate stretching frequencies.

Methodology :

-

Sample Preparation : Prepare the sample using an appropriate method, such as creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Analyze the resulting spectrum. The key signature for this compound is the asymmetric carboxylate stretching frequency (νₐₛ(COO⁻)), which typically appears in the range of 1520-1540 cm⁻¹.[1] The absence of a broad hydroxyl (-OH) peak from caprylic acid (around 3000 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1700 cm⁻¹ (in the acid) to the 1520-1540 cm⁻¹ region confirms the formation of the salt.[1]

Protocol for Purity Validation by ICP-MS

Objective : To determine the purity of the synthesized this compound by quantifying the zinc content.

Methodology :

-

Sample Digestion : Accurately weigh a small amount of the synthesized this compound. Digest the sample using concentrated acids (e.g., nitric acid) to bring the zinc into an aqueous solution.[14][15]

-

Standard Preparation : Prepare a series of standard solutions with known zinc concentrations to generate a calibration curve.

-

ICP-MS Analysis : Analyze the digested sample and the standard solutions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][14][15] This technique will measure the concentration of zinc in the sample solution with high accuracy and low detection limits.[14][15]

-

Purity Calculation : Compare the experimentally determined zinc concentration to the theoretical percentage of zinc in pure this compound (18.59%) to calculate the purity of the synthesized compound.[7][8]

Mechanism of Action and Relevance in Drug Development

The biological activity of this compound is primarily attributed to its dissociation into zinc ions (Zn²⁺) and caprylic acid upon dissolution.[1][9]

-

Role of Zinc Ions (Zn²⁺) : Zinc is an essential trace element with critical catalytic, structural, and regulatory roles in biological systems.[16] The released zinc ions can:

-

Act as cofactors for numerous enzymes involved in vital cellular processes like DNA synthesis and protein synthesis.[1][9]

-

Disrupt the integrity of microbial cell membranes, leading to cell lysis. This forms the basis of its antifungal and antimicrobial activity.[1]

-

Inhibit the activity of specific microbial enzymes by binding to their active sites.[1]

-

Modulate cell signaling pathways and gene expression, which can influence inflammatory responses.[1][16]

-

-

Role of Caprylic Acid : Caprylic acid itself possesses antifungal and antibacterial properties, potentially acting synergistically with the zinc ions.

This dual mechanism makes this compound a compound of interest in drug development, particularly for topical formulations aimed at treating fungal infections and inflammatory skin conditions.[3][10]

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 557-09-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]

- 4. Buy this compound | 557-09-5 [smolecule.com]

- 5. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound [drugfuture.com]

- 8. Zinc Octoate Chemical Formula | Properties of this compound [easycalculation.com]

- 9. Buy this compound | 90480-58-3 [smolecule.com]

- 10. This compound | 557-09-5 [chemicalbook.com]

- 11. Zinc CaprylateCAS #: 557-09-5 [eforu-chemical.com]

- 12. This compound | 557-09-5 [amp.chemicalbook.com]

- 13. This compound CAS#: 557-09-5 [m.chemicalbook.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

Zinc caprylate synthesis from zinc oxide and caprylic acid.

An In-depth Technical Guide to the Synthesis of Zinc Caprylate from Zinc Oxide and Caprylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as zinc octanoate, is a zinc salt of caprylic acid with the chemical formula Zn(C₈H₁₅O₂)₂.[1] It is a white to off-white, lustrous, crystalline solid that is slightly soluble in boiling water and alcohol but generally insoluble in water.[2][3] This compound has garnered significant interest across various scientific and industrial fields due to its versatile properties. In the pharmaceutical and cosmetic industries, it is utilized for its antifungal and antimicrobial characteristics.[2][3] Furthermore, this compound serves as a catalyst in polymerization reactions, a corrosion inhibitor, and a precursor in the synthesis of nanoparticles.[4] This guide provides a comprehensive overview of the synthesis of this compound from zinc oxide and caprylic acid, focusing on experimental protocols, quantitative data, and characterization techniques.

The Core Synthesis Reaction

The primary method for synthesizing this compound involves the direct reaction of zinc oxide (ZnO) with caprylic acid (octanoic acid).[1] This is an acid-base neutralization reaction where the basic zinc oxide reacts with the carboxylic acid to form the zinc salt and water as the sole byproduct.[4][5]

Reaction Equation: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[1][5]

The reaction mechanism is initiated by the adsorption of the carboxylic acid onto the surface of the zinc oxide particles.[6] The acidic proton of the carboxyl group is then transferred to the oxygen of the zinc oxide, leading to the formation of a zinc carboxylate complex and water.[5]

Experimental Protocols

The synthesis of this compound from zinc oxide and caprylic acid can be carried out through several methods, primarily differing in the use of a solvent.

Solvent-Free (Melt) Synthesis

This method is often preferred for its simplicity, environmental friendliness, and ease of scale-up as it avoids the use of organic solvents.[1][4]

Detailed Methodology:

-

Reactant Preparation: Zinc oxide and caprylic acid are weighed in a stoichiometric ratio, often with a slight excess (10-15%) of caprylic acid to ensure complete conversion of the zinc oxide.[4]

-

Reaction Setup: The reactants are charged into a reaction vessel equipped with a mechanical stirrer, a heating mantle, and a condenser to remove the water byproduct. The system is often purged with an inert gas like nitrogen to prevent oxidation.[1]

-

Reaction Execution: The mixture is heated to a temperature range of 110°C to 160°C with continuous agitation.[1] The reaction is driven to completion by the continuous removal of water.

-

Product Isolation: Once the reaction is complete (indicated by the cessation of water formation), the molten product is allowed to cool and solidify. The resulting this compound can be used directly or purified further if required.

Solvent-Mediated Synthesis

The use of a solvent can facilitate better mixing, improve heat transfer, and allow for lower reaction temperatures.[1] Solvents like toluene, xylene, or ethanol are commonly employed.[1][4]

Detailed Methodology:

-

Reactant Preparation: Zinc oxide is suspended in a suitable solvent (e.g., toluene) in a reaction flask.[1][4]

-

Reaction Setup: The flask is equipped with a stirrer, a heating source, and a Dean-Stark apparatus or a similar setup for azeotropic removal of water.[4]

-

Reaction Execution: Caprylic acid is added to the suspension, and the mixture is heated to reflux (typically 80-120°C, depending on the solvent).[1][7] The water formed during the reaction is azeotropically removed and collected in the trap.

-

Product Isolation: After the theoretical amount of water has been collected, the reaction mixture is cooled. The product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure. The solid product is then filtered, washed with a suitable solvent to remove any unreacted starting material, and dried.[7]

Quantitative Data

The following table summarizes typical reaction conditions and parameters for the synthesis of this compound.

| Parameter | Solvent-Free (Melt) Synthesis | Solvent-Mediated Synthesis |

| Reactants | Zinc Oxide, Caprylic Acid | Zinc Oxide, Caprylic Acid |

| Molar Ratio (ZnO:Acid) | 1:2 to 1:2.4[7] | 1:2 (equimolar)[1] |

| Temperature | 110°C - 160°C[1] | 75°C - 150°C[4][7] |

| Reaction Time | < 3 hours[4] | 6 - 12 hours[1] |

| Solvent | None | Toluene, Xylene, Ethanol[1][4] |

| Atmosphere | Inert (e.g., Nitrogen)[1] | Inert (e.g., Nitrogen)[1] |

| Purity | High purity achievable[1] | >99% with recrystallization[5] |

Characterization of this compound

Several analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

| Technique | Observation |

| FTIR Spectroscopy | Characteristic absorption bands for the antisymmetric stretching of the carboxylate group (νas(COO⁻)) appear in the range of 1540–1580 cm⁻¹, and the symmetric stretching (νs(COO⁻)) is observed between 1400–1440 cm⁻¹.[5] The absence of the broad O-H stretch from the carboxylic acid indicates the completion of the reaction. |

| ¹³C NMR Spectroscopy | A distinct signal for the carbonyl carbon is observed in the range of 180–185 ppm.[5] |

| X-ray Diffraction (XRD) | Powder XRD patterns show prominent peaks at 2θ values of 5.6°, 10.3°, and 15.8°.[5] |

| Thermogravimetric Analysis (TGA) | Typically shows decomposition of the carboxylate ligand between 300-450°C, leaving zinc oxide as the residue.[5] |

| Differential Scanning Calorimetry (DSC) | Indicates a melting point of approximately 136°C.[1][5] |

Visualized Workflows and Pathways

Caption: Experimental workflow for the solvent-free synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

References

- 1. This compound | 557-09-5 | Benchchem [benchchem.com]

- 2. This compound | 557-09-5 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]

- 5. Buy this compound | 90480-58-3 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102351683A - Production process of zinc acrylate - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Zinc Caprylate's Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the complex structure of zinc caprylate (also known as zinc octanoate). Understanding the coordination chemistry, crystalline arrangement, and molecular vibrations of this metal carboxylate is crucial for its application in pharmaceuticals, manufacturing, and materials science. This document details the experimental protocols for key analytical methods and presents quantitative data to facilitate structural interpretation.

Introduction to this compound Structure

This compound [Zn(C₈H₁₅O₂)₂] is a metal soap formed from a central zinc ion coordinated to two caprylate (octanoate) ligands. Its structural configuration involves the coordination of zinc ions with the carboxylate groups of the octanoate molecules, forming a stable metal carboxylate complex.[1] The versatility of the carboxylate ligand allows for various coordination modes, including monodentate, bidentate chelating, and bidentate bridging structures.[2][3] These different binding arrangements significantly influence the material's physical and chemical properties, such as solubility, thermal stability, and reactivity. Spectroscopic analysis is therefore indispensable for characterizing these structural nuances.

Synthesis and Preparation

A common method for synthesizing this compound involves the reaction of caprylic acid with a zinc source, such as zinc oxide.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: Equimolar amounts of zinc oxide (ZnO) and caprylic acid (C₈H₁₆O₂) are measured.

-

Reaction: The reactants are combined in an anhydrous solvent, such as toluene, in a reaction vessel.

-

Heating and Inert Atmosphere: The mixture is heated to a temperature of 80–100°C for a period of 6–12 hours under a nitrogen atmosphere to prevent oxidation and side reactions.[1]

-

Product Isolation: After the reaction is complete, the solvent is removed, typically via vacuum evaporation.

-

Purification: The resulting solid this compound product is then purified, which may involve crystallization from a suitable solvent like ethanol.[4]

-

Validation: The purity of the synthesized compound is validated using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the carboxylate-zinc bond and inductively coupled plasma mass spectrometry (ICP-MS) for accurate zinc quantification.[1]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the vibrational modes of molecules, providing detailed information about chemical bonds and functional groups. For this compound, it is particularly effective for determining the coordination mode of the carboxylate group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying the coordination environment of the carboxylate ligands attached to the zinc ion. The key diagnostic region is the separation (Δ) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the purified this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A consistent pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Instrument Setup: The FTIR spectrometer is configured to collect data in the mid-IR range (typically 4000–400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are common parameters.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum Collection: The sample spectrum is then collected. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions of the key vibrational bands, particularly the νₐₛ(COO⁻) and νₛ(COO⁻) bands, are identified and the frequency separation (Δ) is calculated.

Data Presentation: Characteristic IR Bands for Zinc Carboxylates

| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |

| Asymmetric Carboxylate (νₐₛ) | 1540–1520[1] | General range for coordinated carboxylate groups. |

| Asymmetric Carboxylate (νₐₛ) | 1528 & 1546 (split bands)[6] | Characteristic of "Type A" crystalline zinc soaps, suggesting a specific, ordered packing arrangement. |

| Asymmetric Carboxylate (νₐₛ) | 1570–1590 (broad band)[7] | Indicates the presence of amorphous zinc carboxylates, lacking long-range crystalline order. |

| C=O Stretch (Ester Bonding) | ~1700[1] | Used to confirm the initial ester bonding during characterization. |

| Progression Bands | 1310–1100[7] | A series of small, regularly spaced bands indicative of a well-ordered, crystalline structure in the alkyl chains. |

The coordination mode can be inferred from the separation value Δ = νₐₛ(COO⁻) - νₛ(COO⁻), which changes depending on whether the ligand is acting in a bridging, chelating, or monodentate fashion.[5]

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less sensitive to water interference. For this compound, it can be used to study the ZnO₆ framework and the alkyl chain conformations.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of this compound powder is placed on a microscope slide or into a sample holder.

-

Instrument Setup: A Raman microscope is focused on the sample. An appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) is chosen to minimize fluorescence. Laser power is kept low to prevent sample degradation.

-

Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 100–3200 cm⁻¹). The acquisition time and number of accumulations are optimized to achieve a good signal-to-noise ratio.

-

Data Analysis: The Raman spectrum is analyzed for characteristic peaks. For zinc complexes, bands related to the Zn-O stretching modes are of particular interest. In aqueous solutions, a band around 390 cm⁻¹ is assigned to the ν₁(a₁g) mode of the hexaaquazinc(II) ion.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ¹³C and ⁶⁷Zn NMR are the most informative techniques.

Experimental Protocol: Solid-State NMR (ssNMR)

-

Sample Preparation: The dry, powdered this compound sample is packed into an NMR rotor (e.g., zirconia).

-

Instrument Setup: The rotor is placed in the NMR probe. The experiment is performed in a high-field NMR spectrometer. For ssNMR, Magic Angle Spinning (MAS) is employed at a specific rate to average out anisotropic interactions and obtain higher resolution spectra.

-

¹³C NMR: A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is typically performed to enhance the signal of the low-abundance ¹³C nuclei.

-

⁶⁷Zn NMR: Direct excitation of the ⁶⁷Zn nucleus is performed. As ⁶⁷Zn is a quadrupolar nucleus with low natural abundance and sensitivity, data acquisition requires a very high magnetic field (e.g., up to 35.2 T), a large number of scans, and specialized probes.[9][10][11]

-

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to a standard compound (e.g., tetramethylsilane for ¹³C).

Data Presentation: NMR Spectroscopic Data

| Nucleus | Technique | Information Gained |

| ¹³C | ssNMR | Provides information on the different carbon environments in the caprylate ligand and can reveal details about crystal packing.[12] |

| ⁶⁷Zn | ssNMR | Directly probes the local environment of the zinc ion, providing insights into its coordination number and geometry.[9][11] |

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides precise information on the local geometric and electronic structure around the absorbing atom. For this compound, it is used to determine the coordination number, bond distances, and neighboring atoms around the zinc center.

Experimental Protocol: XAS

-

Beamline Setup: Experiments are conducted at a synchrotron radiation facility on a beamline capable of delivering X-rays at the Zn K-edge (9659 eV).[13]

-

Sample Preparation: The powdered this compound sample is uniformly spread onto kapton tape or pressed into a pellet.

-

Data Collection: The sample is placed in the X-ray beam path. The X-ray absorption is measured as a function of energy, typically in transmission or fluorescence mode. The spectrum is scanned from before the absorption edge to well beyond it to collect both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.

-

Data Analysis:

-

Data Reduction: The raw data is background-subtracted and normalized using standard software packages.

-

EXAFS Fitting: The EXAFS signal (χ(k)) is extracted and Fourier transformed. The resulting peaks correspond to different coordination shells around the zinc atom. These shells are fitted using theoretical scattering paths to extract quantitative information such as Zn-O bond distances and coordination numbers.[14]

-

Data Presentation: Typical XAS-Derived Parameters

| Parameter | Typical Value/Range | Structural Significance |

| Coordination Number | 4 or 6 | Distinguishes between tetrahedral and octahedral coordination geometry around the Zn ion.[13] |

| Zn-O Bond Distance | ~1.95 - 2.10 Å | Precise measurement of the distance between the central zinc ion and coordinating oxygen atoms. |

| Debye-Waller Factor | Varies | Describes the degree of structural and thermal disorder in the coordination shell. |

Visualizing Workflows and Structures

Diagrams are essential for conceptualizing both experimental processes and molecular structures.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Common coordination modes of carboxylate ligands with a metal center.[2][15]

References

- 1. This compound | 557-09-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]

- 4. This compound | 557-09-5 [chemicalbook.com]

- 5. Correlation of infrared spectra of zinc(II) carboxylates with their structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.uva.nl [pure.uva.nl]

- 7. scispace.com [scispace.com]

- 8. Zinc(II) hydration in aqueous solution. A Raman spectroscopic investigation and an ab-initio molecular orbital study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. (67Zn) Zinc NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Extended X-ray absorption fine structure (EXAFS) investigations of model compounds for zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zinc Caprylate for Researchers and Drug Development Professionals

Introduction

Zinc caprylate, also known as zinc octanoate, is an organo-metallic compound formed from zinc and caprylic acid (octanoic acid).[1][2] It holds significant interest in various scientific and industrial fields, including as a fungicide, a catalyst in polymerization, and in personal care products.[3][4][5][6] This technical guide provides a comprehensive overview of its molecular properties, synthesis, characterization, and its role in biological pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white powder or lustrous solid.[1][7][8] It is slightly soluble in boiling water and fairly soluble in boiling alcohol.[3] In a moist atmosphere, it can decompose, releasing caprylic acid.[3]

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₄Zn | [1][2] |

| Molecular Weight | 351.8 g/mol | [1][7][9] |

| Alternate Molecular Formula | Zn(C₈H₁₅O₂)₂ | [2][7] |

| CAS Registry Number | 557-09-5 | [1][3][7] |

| Appearance | White to off-white powder/solid | [1][7][8] |

| Melting Point | 136°C | [1] |

| Boiling Point | 239°C | [1] |

| Density | 1.13-1.19 g/cm³ | [1] |

Experimental Protocols

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The most common approaches involve the reaction of a zinc source with caprylic acid.

1. Direct Reaction of Zinc Oxide with Caprylic Acid

This is a straightforward and widely used method that produces high-purity this compound.[1]

-

Reaction: Zinc oxide (ZnO) is reacted with caprylic acid (C₈H₁₆O₂) to form this compound and water.[1][8]

-

Procedure:

-

Equimolar amounts of zinc oxide and caprylic acid are combined in an anhydrous solvent, such as toluene.[1]

-

The mixture is heated to a temperature range of 80-160°C.[1]

-

The reaction is carried out for 6-12 hours under an inert atmosphere, like nitrogen, to prevent oxidation.[1]

-

The resulting this compound is then isolated and purified.

-

2. Reaction with Basic Zinc Carbonate

This method offers a solvent-free approach, which can be advantageous for industrial applications.[1]

-

Procedure:

3. Precipitation from Ammonium Caprylate and Zinc Sulfate

An older method for preparing this compound involves the reaction of ammonium caprylate with zinc sulfate.

Characterization of this compound

To confirm the synthesis and purity of this compound, various analytical techniques are utilized.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups and confirm the presence of the carboxylate moieties. A characteristic asymmetric carboxylate stretching frequency appears in the range of 1540-1520 cm⁻¹.[1]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method is employed for the quantification of zinc to ensure the correct stoichiometry of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the environment of the zinc and the carbon chains.[7]

-

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.

Visualizations

Caption: Synthesis pathway of this compound from Zinc Oxide and Caprylic Acid.

Caption: Experimental workflow for the characterization of this compound.

Biological Significance and Mechanism of Action

In biological systems, this compound dissociates into zinc ions (Zn²⁺) and caprylic acid.[1][8] The biological activity is primarily attributed to the zinc ions, which are essential cofactors for numerous enzymes and play a crucial role in various cellular processes.[1][10]

Modulation of Cellular Signaling

Zinc ions are known to modulate cell signaling pathways and gene expression.[1] They can interact with specific sites on enzymes, leading to either activation or inhibition of their function, depending on the target molecule.[8] This interaction can influence critical biological processes such as DNA synthesis, protein synthesis, and cell division.[8]

The anti-inflammatory activity of zinc is also a key aspect of its biological function. For instance, in the context of viral infections, zinc has been shown to prevent cytokine storms by inhibiting the NF-κB signaling system.[11]

Caption: Conceptual signaling pathway of this compound's biological action.

Applications in Drug Development and Research

This compound and its constituent parts have several applications relevant to drug development:

-

Antifungal Agent: It is used as a topical fungicide, similar to zinc propionate.[3] Zinc compounds like this compound are often found in foot care products for their antiseptic and deodorizing properties.[12]

-

Catalyst: In materials science, it serves as a catalyst in the ring-opening polymerization of lactides to produce polylactides (PLAs), which are biodegradable polymers used in medical devices and drug delivery systems.[5][6]

-

Antiviral Potential: Zinc ions have been investigated for their role in combating viral infections, such as SARS-CoV-2, by potentially inhibiting viral entry and replication.[11]

-

Personal Care and Cosmetics: Due to its emollient and moisturizing properties, it is used in personal care products like lotions and creams.[4] Zinc-containing compounds are also valued for their antioxidant, anti-inflammatory, and antimicrobial properties in cosmetics.[12]

This compound is a well-defined chemical compound with a range of established and emerging applications. Its synthesis and characterization are straightforward, and its biological activity, primarily driven by the zinc ion, makes it a compound of interest for researchers in materials science, medicine, and drug development. A thorough understanding of its properties and mechanisms of action is crucial for leveraging its full potential in various scientific and therapeutic areas.

References

- 1. This compound | 557-09-5 | Benchchem [benchchem.com]

- 2. Zinc Octoate Chemical Formula | Properties of this compound [easycalculation.com]

- 3. This compound | 557-09-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]

- 8. Buy this compound | 90480-58-3 [smolecule.com]

- 9. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Zinc Caprylate in Biological Systems

Disclaimer: Scientific literature specifically detailing the mechanism of action of this compound is limited. This guide synthesizes available information on its constituent components, zinc and caprylic acid, and related zinc-fatty acid compounds to propose a likely mechanism of action.

Introduction

This compound is a metal-organic compound with the chemical formula C₁₆H₃₀O₄Zn. It is the zinc salt of caprylic acid, a medium-chain fatty acid. While its primary application has been as a fungicide and in some industrial processes, there is growing interest in its biological activities, particularly its antimicrobial and antifungal properties. This guide provides a comprehensive overview of the proposed mechanism of action of this compound in biological systems, drawing upon the known functions of its constituent parts and related compounds.

Core Mechanism of Action: A Dual-Pronged Approach

The biological activity of this compound is believed to stem from the synergistic actions of both the zinc cation (Zn²⁺) and the caprylate anion. In an aqueous biological environment, this compound can dissociate, allowing each component to exert its effects.

The Role of the Zinc Ion (Zn²⁺)

Zinc is an essential trace element for most organisms, but at elevated concentrations, it can be toxic to microorganisms. The antimicrobial action of zinc ions is multifaceted and includes:

-

Disruption of Cell Membrane Integrity: Zinc ions can interact with the cell membranes of bacteria and fungi, leading to increased permeability and leakage of intracellular components. This disruption can ultimately lead to cell death. A study on a similar compound, zinc caproate, demonstrated its ability to disrupt cell membrane integrity in E. coli and S. aureus[1].

-

Inhibition of Essential Enzymes: Zinc ions can bind to the active sites of various microbial enzymes, particularly those containing sulfhydryl groups, leading to their inactivation. This can disrupt critical metabolic pathways such as glycolysis and ATP synthesis[2].

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms attached to a surface, and they often exhibit increased resistance to antimicrobial agents. Zinc has been shown to inhibit biofilm formation in a variety of pathogenic bacteria[1][3].

-

Alteration of Gene Expression: Zinc ions can modulate the activity of zinc finger transcription factors, which are involved in regulating a wide range of cellular processes, including cell growth and differentiation[4].

The Role of Caprylic Acid

Caprylic acid, a medium-chain fatty acid, is known for its own antimicrobial and antifungal properties. Its mechanism of action is primarily attributed to:

-

Disruption of Fungal and Bacterial Cell Membranes: Due to its lipophilic nature, caprylic acid can easily insert itself into the lipid bilayer of cell membranes. This disrupts the membrane's structure and function, increasing its permeability and leading to the leakage of cellular contents[5].

-

Inhibition of Virulence Factors: Caprylic acid has been shown to target virulence factors in fungi like Candida albicans, including hyphal growth, adhesion, and biofilm formation[5].

-

Anti-inflammatory Effects: In addition to its direct antimicrobial effects, caprylic acid has demonstrated anti-inflammatory properties by modulating signaling pathways such as the ABCA1/p-JAK2/p-STAT3 pathway[6].

Quantitative Data

Specific quantitative data for this compound is sparse in the available literature. The following tables summarize the antimicrobial activity of related zinc compounds and caprylic acid against various microorganisms. This data can serve as a proxy to estimate the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Zinc Compounds

| Compound | Organism | MIC | Reference |

| Zinc Sulfate | E. coli | 2-6 mg/mL | [2] |

| Zinc Sulfate | S. aureus | 1-3 mg/mL | [2] |

| Zinc Sulfate | P. aeruginosa | 2 mg/mL | [2] |

| Zinc Chloride | S. mutans | 0.025-0.2 mM | [7] |

| Zinc Oxide (NPs) | S. mutans | 0.390-500 µg/mL | [7] |

Table 2: Antifungal Activity of Zinc Compounds and Caprylic Acid

| Compound | Organism | Activity | Reference |

| Zinc Sulfate | Candida albicans | Showed antimycotic activity | [8] |

| Zinc-doped HAp | Candida albicans | Decrease in surviving cells under light | [9] |

| Caprylic Acid | Candida albicans | Disrupts cell membrane | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Perform serial two-fold dilutions of the this compound solution in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of microbial biofilms.

-

Method: Crystal violet staining method.

-

Procedure:

-

Grow the test microorganism in a suitable broth medium in the wells of a 96-well microtiter plate in the presence of various concentrations of this compound.

-

Include a control group with no this compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

-

Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

-

Wash the wells again to remove excess stain and then solubilize the bound stain with 30% acetic acid or ethanol.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

-

Cell Membrane Integrity Assay

This protocol evaluates the effect of this compound on the integrity of the microbial cell membrane.

-

Method: Propidium iodide (PI) uptake assay using flow cytometry or fluorescence microscopy.

-

Procedure:

-

Treat a suspension of the test microorganism with different concentrations of this compound for a specific duration.

-

Include an untreated control group.

-

Add propidium iodide (PI) to the cell suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Incubate for a short period in the dark.

-

Analyze the cells using a flow cytometer or a fluorescence microscope.

-

An increase in the percentage of PI-positive cells in the this compound-treated groups compared to the control indicates damage to the cell membrane.

-

Signaling Pathways and Molecular Interactions

While specific signaling pathways targeted by this compound are not well-elucidated, based on the known actions of zinc and caprylic acid, several potential pathways can be proposed.

Conclusion

The mechanism of action of this compound in biological systems is likely a potent, dual-action process leveraging the antimicrobial properties of both zinc ions and caprylic acid. The primary targets appear to be the microbial cell membrane, essential metabolic enzymes, and the machinery involved in biofilm formation and gene expression. While more research is needed to fully elucidate the specific molecular interactions and to quantify the efficacy of this compound against a broader range of microorganisms, the existing evidence strongly suggests its potential as an effective antimicrobial and antifungal agent. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

References

- 1. Zinc caproate: Ecofriendly synthesis, structural characterization, and antibacterial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and anti-biofilm efficacy of different inorganic and organic zinc forms against multidrug-resistant Escherichia, Klebsiella, Staphylococcus and Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic effects of zinc oxide nanoparticles and Fatty acids on toxicity to caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thecandidadiet.com [thecandidadiet.com]

- 6. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proceedings-szmc.org.pk [proceedings-szmc.org.pk]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Thermal Decomposition Analysis of Zinc Caprylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc caprylate. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the analytical techniques, experimental protocols, and expected outcomes associated with the thermal analysis of this compound.

Introduction to this compound and its Thermal Stability

This compound, the zinc salt of caprylic acid, is a compound with applications in various fields, including pharmaceuticals and polymer science. Its thermal stability and decomposition characteristics are critical parameters for its application and processing. Understanding how this compound behaves upon heating is essential for determining its shelf-life, processing temperatures, and potential degradation pathways. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing these properties. When coupled with Evolved Gas Analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a complete picture of the decomposition process, including the identification of volatile products, can be obtained.

Quantitative Thermal Analysis Data

| Compound | Analysis Technique | Temperature Range (°C) | Key Events and Observations | Mass Loss (%) | Final Residue |

| Zinc Acetate | TGA | RT - 500 | Complete decomposition to ZnO above approximately 300°C.[1] | ~57 | ZnO |

| Zinc Stearate | TGA/DSC | RT - 600 | Thermally stable up to ~350°C; significant exothermic weight loss beyond 400°C. Melts at approximately 128°C.[2] | Not specified | ZnO |

| Zinc Octoate | - | - | Melting Point: 130°C; Boiling Point: 315°C.[3] | - | - |

| Zinc Carbonate Hydroxide | TGA/DSC | RT - 400 | Decomposition starts around 150°C, becoming significant above 200°C.[4] | Not specified | ZnO |

Note: This table is a compilation of data from related zinc compounds to provide an expected range of thermal behavior for this compound. The actual values for this compound may vary.

Experimental Protocols

A thorough thermal decomposition analysis of this compound involves a multi-technique approach. Below are detailed experimental protocols for the key analytical methods.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated mass changes and thermal events of this compound.

Instrumentation: A simultaneous TGA-DSC instrument.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into an aluminum or alumina crucible.

-

Temperature Program:

-

Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C.

-

A linear heating rate of 10°C/min is commonly used.

-

-

Atmosphere:

-

An inert atmosphere, such as nitrogen or argon, is used to study the pyrolysis of the material. A typical flow rate is 50 mL/min.

-

An oxidative atmosphere, such as dry air, can be used to investigate the thermo-oxidative decomposition. A typical flow rate is 50 mL/min.

-

-

Data Collection: The instrument records the sample mass, temperature, and differential heat flow as a function of time and temperature.

Evolved Gas Analysis (EGA) via TGA-MS or TGA-FTIR

Objective: To identify the volatile products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR) via a heated transfer line.

Experimental Parameters:

-

TGA Method: The same TGA method as described in section 3.1 is employed, typically under an inert atmosphere (e.g., helium for TGA-MS) to avoid side reactions.

-

Transfer Line Temperature: The transfer line connecting the TGA furnace to the MS or FTIR is heated (e.g., to 200-250°C) to prevent condensation of the evolved gases.

-

MS Parameters (for TGA-MS):

-

The mass spectrometer is set to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-200).

-

The ion source is typically operated in electron ionization (EI) mode.

-

-

FTIR Parameters (for TGA-FTIR):

-

The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream.

-

The spectral range should cover the characteristic vibrational frequencies of expected functional groups (e.g., 4000-650 cm⁻¹).

-

-

Data Analysis: The TGA mass loss curve is correlated with the MS ion currents or the FTIR absorption intensities at specific wavenumbers to identify the evolved species at different decomposition stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the complex mixture of organic compounds produced during the pyrolysis of this compound.

Instrumentation: A pyrolysis unit directly connected to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.[5][6]

Experimental Parameters:

-

Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium).[7]

-

The pyrolysis products are swept directly into the GC injection port.

-

-

GC-MS Parameters:

-

GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a non-polar or medium-polarity column).

-

GC Oven Program: A temperature program is used to separate the pyrolysis products based on their boiling points. For example, hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min.

-

MS Detector: The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds, which are then identified by comparison with a spectral library (e.g., NIST).

-

Visualizing the Analytical Workflow and Decomposition Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for the thermal analysis of this compound and a proposed logical pathway for its thermal decomposition.

Discussion of the Decomposition Mechanism

The thermal decomposition of this compound is anticipated to proceed through a multi-step process, analogous to other metal carboxylates.

-

Initial Decomposition: Upon heating, the initial step likely involves the cleavage of the zinc-oxygen bonds of the carboxylate groups. This may lead to the release of caprylic acid or the formation of intermediate zinc-containing species.

-

Secondary Decomposition: As the temperature increases, the detached caprylate ligands and any organic intermediates will undergo further fragmentation. This secondary decomposition is expected to produce a mixture of smaller volatile organic compounds. Based on studies of similar metal carboxylates, these products could include carbon dioxide, ketones (such as heptan-2-one from the decarboxylation and rearrangement of the caprylate chain), and various hydrocarbons (alkanes and alkenes) from the fragmentation of the alkyl chain.

-

Final Residue: The solid residue remaining after the complete decomposition of the organic components is expected to be zinc oxide (ZnO). The percentage of the final residue can be compared with the theoretical percentage of ZnO in the original this compound molecule to assess the completeness of the decomposition.

Conclusion

The thermal decomposition analysis of this compound is a critical aspect of its characterization for various applications. A combination of TGA-DSC and evolved gas analysis techniques provides a comprehensive understanding of its thermal stability, decomposition kinetics, and the nature of its degradation products. While specific data for this compound remains to be extensively published, the analysis of related zinc carboxylates offers a solid foundation for predicting its behavior. The experimental protocols and decomposition pathway outlined in this guide provide a robust framework for researchers and scientists to conduct their own detailed investigations into the thermal properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrolysis-GC-MS Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Solubility of Zinc Caprylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc caprylate in organic solvents. This compound, the zinc salt of caprylic acid, is a compound with diverse applications, including as a fungicide, a catalyst in polymerization reactions, and a potential component in pharmaceutical formulations. Understanding its solubility is critical for its effective use in these and other applications. This document details the qualitative and, where available, quantitative solubility of this compound, provides comprehensive experimental protocols for solubility determination, and visualizes relevant chemical and biological pathways.

General Solubility Characteristics

This compound is a white to off-white, lustrous, and hygroscopic crystalline solid. It is generally characterized as being soluble in organic solvents while having limited solubility in water. Its solubility is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other coordinating species. The hydrophobic nature of the C8 alkyl chains of the caprylate ligands contributes significantly to its affinity for organic media.

Qualitative Solubility in Various Organic Solvents

While specific quantitative data is sparse in publicly available literature, the qualitative solubility of this compound in several common organic solvents has been reported:

-

Alcohols (e.g., Ethanol, Methanol): this compound is described as being fairly soluble in boiling alcohol. The solubility in alcoholic solvents like ethanol and methanol is considered moderate and tends to increase with temperature.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): It exhibits excellent solubility in dichloromethane and chloroform, making these solvents suitable for synthetic and analytical purposes.

-

Aprotic Solvents (e.g., Dimethylformamide, Acetone): this compound is readily soluble in dimethylformamide. Its solubility in acetone is noted to be dependent on the water content; while sparingly soluble in pure acetone, the presence of small amounts of water can significantly enhance its solubility.

-

Hydrocarbons (e.g., Toluene): It is soluble in toluene, particularly at elevated temperatures, which is a property leveraged in its use as a catalyst.

Quantitative Solubility Data

| Solvent Class | Specific Solvent | Reported Solubility | Temperature Dependence | Citations |

| Alcohols | Ethanol | Fairly Soluble, Moderate | Increases with temperature | |

| Methanol | Moderate | Increases with temperature | ||

| Halogenated | Dichloromethane | Excellent | Not specified | |

| Chloroform | Excellent | Not specified | ||

| Aprotic | Dimethylformamide | Readily Soluble | Not specified | |

| Acetone | Sparingly soluble (pure), enhanced by water | Not specified | ||

| Hydrocarbons | Toluene | Soluble | Increases with temperature | |

| Water | Slightly soluble in boiling water, insoluble in cold | Increases with temperature |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method is a reliable and straightforward approach for determining the solubility of a solid in a liquid and is based on the mass of the dissolved solute.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is achieved.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the solution using a filter medium that is compatible with the solvent and will not retain the dissolved solute. Syringe filters are often suitable for small volumes.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation:

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Instrumental Analysis for Concentration Determination

For more rapid or sensitive measurements, instrumental methods can be employed to determine the concentration of zinc in the saturated solution.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 as described in the gravimetric method.

-

Sample Preparation:

-

Take a precise volume of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Analysis:

-

Analyze the diluted sample using an appropriate instrumental technique, such as:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to determine the zinc concentration.

-

UV-Vis Spectrophotometry , if this compound or a derivative exhibits a chromophore.

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

-

-

Calculation:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Visualization of Relevant Pathways

The following diagrams illustrate a key biological signaling pathway involving zinc and a chemical process where this compound is utilized.

Zinc-Sensing Receptor (GPR39) Signaling Pathway

Zinc ions, which can be released from this compound in biological systems, can act as signaling molecules. One important pathway involves the G protein-coupled receptor 39 (GPR39). Activation of GPR39 by extracellular zinc triggers a cascade of intracellular events that play a role in cell proliferation and survival.

Caption: GPR39 signaling cascade initiated by zinc.

This compound as a Catalyst in Ring-Opening Polymerization of Lactide

This compound is an effective catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. The process can be initiated by an alcohol.

Caption: Workflow for PLA synthesis via ROP.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While qualitative data indicates good solubility in a range of non-aqueous media, a notable gap exists in the availability of precise quantitative solubility data. The provided experimental protocols offer robust methods for researchers to determine these values for their specific applications. Furthermore, the visualized signaling and reaction pathways highlight the functional importance of this compound in both biological and materials science contexts, underscoring the need for a thorough understanding of its fundamental properties.

An In-depth Technical Guide to the Dissociation of Zinc Caprylate in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation of zinc caprylate in solution. It covers the fundamental chemical properties, the equilibrium dynamics of dissociation, factors influencing this equilibrium, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in pharmaceutical and other scientific applications.

Introduction to this compound

This compound, also known as zinc octanoate, is the zinc salt of caprylic acid, an eight-carbon saturated fatty acid. Its chemical formula is Zn(C₈H₁₅O₂)₂. It typically presents as a white to off-white powder. While it has limited solubility in water, it is soluble in non-aqueous, organic solvents. This property, along with its antimicrobial and anti-inflammatory effects, has led to its investigation and use in various fields, including pharmaceuticals, cosmetics, and as a catalyst in polymerization. Understanding its dissociation in solution is critical for controlling its bioavailability, reactivity, and formulation stability. Upon dissolution, this compound dissociates into zinc ions (Zn²⁺) and caprylate ions (CH₃(CH₂)₆COO⁻).

Quantitative Data on Dissociation and Related Equilibria

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound/Ion | Formula | Molar Mass ( g/mol ) | pKa (at 25°C) | Notes |

| This compound | Zn(C₈H₁₅O₂)₂ | 351.80 | - | Sparingly soluble in water. |

| Caprylic Acid | C₈H₁₆O₂ | 144.21 | 4.89 | The acidity of the ligand determines the pH-dependence of the complex's stability. |

| Zinc Ion | Zn²⁺ | 65.38 | - | The hydrated zinc ion acts as a Lewis acid. |

Table 2: Hydrolysis Constants for the Zinc Ion (Zn²⁺) at 25°C

| Equilibrium Reaction | log K |

| Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺ | -8.96 ± 0.05 |

| Zn²⁺ + 2H₂O ⇌ Zn(OH)₂ + 2H⁺ | -17.82 ± 0.08 |

| Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺ | -28.05 ± 0.05 |

| Zn²⁺ + 4H₂O ⇌ Zn(OH)₄²⁻ + 4H⁺ | -40.41 ± 0.12 |

Data compiled from various sources. These values are crucial for modeling the overall dissociation equilibrium of this compound, especially in pH-sensitive applications.

Dissociation Equilibrium in Aqueous Solution

The dissociation of this compound in an aqueous medium is not a simple dissolution. It is a complex equilibrium influenced by the pH of the solution due to the hydrolysis of both the zinc cation and the caprylate anion (the conjugate base of a weak acid).

The primary dissociation reaction is:

Zn(C₈H₁₅O₂)₂(s) ⇌ Zn²⁺(aq) + 2C₈H₁₅O₂⁻(aq)

However, the resulting ions further react with water:

-

Hydrolysis of Zinc Ion: As shown in Table 2, the hydrated zinc ion, [Zn(H₂O)₆]²⁺, is acidic and will donate protons to establish equilibria with various zinc-hydroxy species.

-

Hydrolysis of Caprylate Ion: The caprylate ion is the conjugate base of caprylic acid and will accept a proton from water: C₈H₁₅O₂⁻(aq) + H₂O(l) ⇌ C₈H₁₆O₂(aq) + OH⁻(aq)

The overall equilibrium is therefore a function of pH. At lower pH, the equilibrium will shift towards the protonation of the caprylate ion, forming caprylic acid, which may favor the dissolution of this compound. Conversely, at higher pH, the formation of zinc hydroxide species can become significant, potentially leading to the precipitation of zinc hydroxide.

Figure 1: Dissociation equilibrium of this compound in an aqueous solution.

Factors Influencing Dissociation

Several factors can influence the extent of this compound dissociation in solution:

-

pH: As discussed, pH is a critical factor. Acidic conditions will favor the protonation of the caprylate anion, shifting the overall equilibrium. Basic conditions will promote the formation of zinc-hydroxy complexes.

-

Temperature: The solubility of most salts, including this compound, is temperature-dependent. The effect of temperature on the dissociation constant would need to be determined experimentally.

-

Solvent: this compound is more soluble in organic solvents than in water. The nature of the solvent will significantly impact the solvation of the ions and thus the dissociation equilibrium.

-

Presence of Competing Ligands: Ligands that can form stable complexes with Zn²⁺ (e.g., EDTA, citrate, amino acids) will compete with the caprylate ions, thereby influencing the overall equilibrium.

-